2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide
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Overview
Description
2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide is an organic compound with the molecular formula C21H22FN3OS This compound is known for its unique structure, which includes a quinazoline core, a fluorophenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide typically involves multiple steps. One common route starts with the preparation of the quinazoline core, followed by the introduction of the fluorophenyl group and the sulfanyl linkage. The final step involves the addition of the isopropylacetamide moiety.
Quinazoline Core Synthesis: The quinazoline core can be synthesized using a condensation reaction between anthranilic acid and an appropriate aldehyde or ketone under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the quinazoline core.
Formation of Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol reagent under basic conditions.
Addition of Isopropylacetamide: The final step involves the acylation of the intermediate with isopropylacetamide using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to a tetrahydroquinazoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the sulfanyl linkage may facilitate the formation of covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide
- 2-[(4-Ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide
Uniqueness
2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinazoline core, fluorophenyl group, and sulfanyl linkage makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22FN3OS |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[8-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H22FN3OS/c1-4-14-6-5-7-17-19(14)24-20(15-8-10-16(22)11-9-15)25-21(17)27-12-18(26)23-13(2)3/h5-11,13H,4,12H2,1-3H3,(H,23,26) |
InChI Key |
MAQMFSPUMFGOGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC(C)C |
Origin of Product |
United States |
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